Oxima de 2-hidroxi-3-metoxibenzaldehído

Descripción general

Descripción

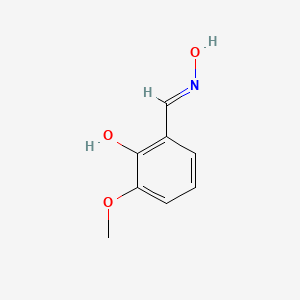

2-Hydroxy-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of ortho-vanillin, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields of scientific research and industry.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-methoxybenzaldehyde oxime has several applications in scientific research:

Mecanismo De Acción

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

The mode of action of 2-Hydroxy-3-methoxybenzaldehyde oxime involves the formation of oximes . Oximes are formed when aldehydes or ketones react with hydroxylamine . In this reaction, the oxygen acts as a nucleophile in competition with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability . The compound is predicted to have high gastrointestinal absorption and is BBB permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-3-methoxybenzaldehyde oxime. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . It is incompatible with strong oxidizing agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods:

Types of Reactions:

Oxidation: 2-Hydroxy-3-methoxybenzaldehyde oxime can undergo oxidation reactions, leading to the formation of corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted oxime derivatives.

Comparación Con Compuestos Similares

Ortho-vanillin (2-Hydroxy-3-methoxybenzaldehyde): The parent compound, differing by the presence of an aldehyde group instead of an oxime group.

Meta-vanillin (3-Hydroxy-4-methoxybenzaldehyde): An isomer with the hydroxyl and methoxy groups in different positions.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Another isomer commonly used as a flavoring agent.

Uniqueness: 2-Hydroxy-3-methoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its aldehyde counterparts .

Actividad Biológica

2-Hydroxy-3-methoxybenzaldehyde oxime, also known as 3-Methoxysalicylaldehyde oxime, is a compound of significant interest in various fields including medicinal chemistry and biochemistry. Its biological activities have been the subject of numerous studies, revealing its potential as an antimicrobial and anticancer agent, along with its roles in biochemical pathways related to oxidative stress.

- Molecular Formula: C9H11NO3

- Molar Mass: 181.19 g/mol

- Structure: The compound features a hydroxyl group and a methoxy group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

The biological activity of 2-Hydroxy-3-methoxybenzaldehyde oxime can be attributed to its interaction with cellular antioxidation systems. It primarily disrupts redox homeostasis, leading to the inhibition of fungal growth and potential anticancer effects through various biochemical pathways.

Target of Action

- Cellular Antioxidation Systems: The compound destabilizes these systems, affecting oxidative stress-response pathways.

Mode of Action

- The compound interacts with specific enzymes and proteins, acting as a weak inhibitor of tyrosinase, which is involved in melanin production. This interaction may contribute to its antifungal properties against pathogens like Aspergillus species .

Antimicrobial Properties

Research has demonstrated that 2-Hydroxy-3-methoxybenzaldehyde oxime exhibits moderate antifungal activity. It has shown effectiveness against:

- Aspergillus fumigatus

- A. flavus

- A. terreus

- Penicillium expansum

These fungi are known for causing invasive aspergillosis and mycotoxin production in humans .

Anticancer Potential

The compound's ability to modulate oxidative stress suggests potential applications in cancer therapy. Studies indicate that it may induce apoptosis in cancer cells by disrupting redox balance, although further research is needed to clarify its mechanisms and efficacy .

Case Studies

- Antifungal Activity Study : A study evaluated the efficacy of 2-Hydroxy-3-methoxybenzaldehyde oxime against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections.

- Antioxidant Activity Research : In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells .

Biochemical Analysis

| Property | Description |

|---|---|

| Inhibition of Tyrosinase | Weak inhibitor; potential use in skin whitening agents |

| Oxidative Stress Modulation | Alters cellular redox state; impacts cell viability |

| Antimicrobial Spectrum | Effective against specific fungi causing human diseases |

Applications in Research and Industry

2-Hydroxy-3-methoxybenzaldehyde oxime serves multiple roles across various sectors:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceuticals with antifungal and antibacterial properties.

- Biochemistry : Utilized in studies related to oxidative stress and enzyme inhibition.

- Industrial Applications : Employed in dye production and as an intermediate in organic synthesis .

Propiedades

IUPAC Name |

2-(hydroxyiminomethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDGYWVSQUBDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272764 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-99-5 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of 2-hydroxy-3-methoxybenzaldehyde oxime (HL1)?

A1: While the provided research article [] doesn't explicitly list the molecular formula and weight of HL1, it does state that it was synthesized and characterized using infrared (IR), 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. Unfortunately, the specific spectroscopic data is not provided within the abstract.

Q2: How does 2-hydroxy-3-methoxybenzaldehyde oxime interact with copper to form complex 1?

A2: The research describes the formation of a copper(II) complex, Cu(L1)2 (1), where L1 represents the deprotonated form of 2-hydroxy-3-methoxybenzaldehyde oxime (HL1) []. This suggests that HL1 acts as a bidentate ligand, coordinating to the copper(II) ion through both the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the oxime group. This coordination leads to the formation of a square planar complex with a 2:1 ligand-to-metal ratio []. The study further explores the electrochemical and HOMO-LUMO energy properties of the resulting complex, providing insights into its electronic behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.